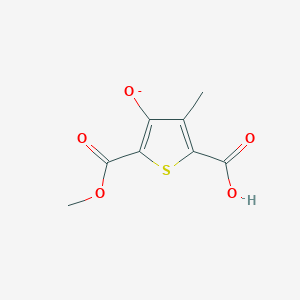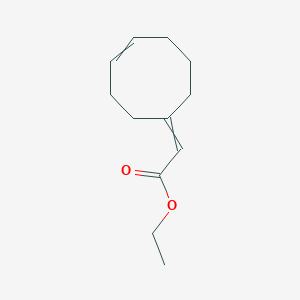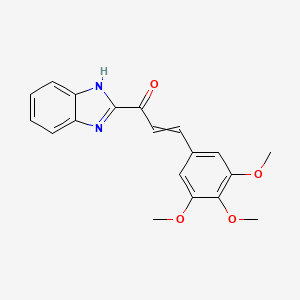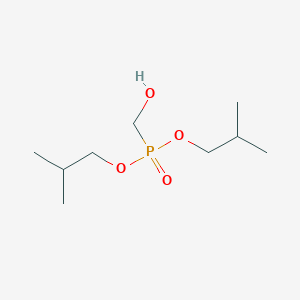![molecular formula C25H19N B14663375 (E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine CAS No. 51677-34-0](/img/structure/B14663375.png)
(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of benzophenone with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its ability to act as a ligand allows it to modulate the activity of enzymes and receptors, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: An aromatic hydrocarbon with a similar structural framework.
Schiff Bases: Other Schiff bases with different substituents on the nitrogen atom.
Uniqueness
(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine is unique due to its specific structural arrangement and the presence of both biphenyl and diphenylmethanimine moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
51677-34-0 |
|---|---|
Molecular Formula |
C25H19N |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N,1-diphenyl-1-(2-phenylphenyl)methanimine |
InChI |
InChI=1S/C25H19N/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)26-22-16-8-3-9-17-22/h1-19H |
InChI Key |
HBJURJHYTFVNCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




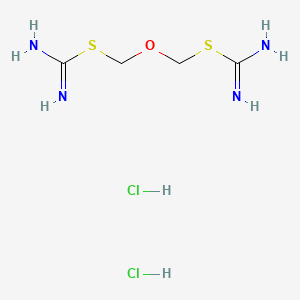
![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)


